molecular formula C6H7ClN2S B3329779 5-Chloro-4-methyl-2-(methylthio)pyrimidine CAS No. 63331-71-5

5-Chloro-4-methyl-2-(methylthio)pyrimidine

Cat. No. B3329779
CAS RN: 63331-71-5
M. Wt: 174.65 g/mol
InChI Key: UXQHFAHZZQURKX-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C6H7ClN2S . It is used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It is also used as an intermediate for pharmaceuticals .


Synthesis Analysis

This compound has been used in the synthesis of various other compounds. For instance, it was used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It was also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors . Furthermore, it was used as a building block in medicinal chemistry synthesis .


Molecular Structure Analysis

The molecular weight of 5-Chloro-4-methyl-2-(methylthio)pyrimidine is 174.65 . The InChI code for this compound is 1S/C6H7ClN2S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, 4-Chloro-2-methylthiopyrimidine was used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It was also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.6 (lit.) . It has a boiling point of 139-140 °C/36 mmHg (lit.) and a melting point of -2 °C (lit.) . The density of the compound is 1.381 g/mL at 25 °C (lit.) .

Scientific Research Applications

DNA Methylation and Antitumor Properties

One significant application of derivatives of 5-Chloro-4-methyl-2-(methylthio)pyrimidine is in the field of DNA methylation and antitumor research. Studies have demonstrated that certain compounds derived from this chemical can influence DNA methylation, which is a crucial process in gene expression regulation and cancer development. Notably, some of these derivatives have exhibited antitumor properties in vitro, indicating potential therapeutic applications in cancer treatment (Grigoryan et al., 2012).

Antiviral Activity

Another application lies in antiviral research. Derivatives of 5-Chloro-4-methyl-2-(methylthio)pyrimidine have been synthesized and tested for their antiviral properties. For instance, studies have explored the synthesis of various compounds and evaluated their effectiveness against viruses like the human cytomegalovirus (HCMV). Although the effectiveness of these compounds was somewhat limited and accompanied by cytotoxicity, they present a basis for further exploration in antiviral therapy (Saxena et al., 1988).

Chemical Synthesis and Transformations

The compound also finds application in chemical synthesis, specifically in the synthesis of various pyrimidine derivatives. Research has focused on the synthesis and chlorination of pyrimidin-4-ols with 5-nitrogen functionality, which are important for developing new pharmaceuticals and research tools. These studies provide insights into the chemical behavior of these compounds and their potential uses in synthesizing new molecules (Harnden & Hurst, 1990).

Synthesis of Novel Pyrimidines for Anticancer Research

Further research includes the synthesis of new pyrimidines and related condensed ring systems, aiming to discover potential anticancer agents. Some derivatives, including those related to 5-Chloro-4-methyl-2-(methylthio)pyrimidine, have shown weak antitumor activity in vitro, suggesting the possibility of developing new cancer treatments (Badawey, 1996).

Ring Transformations in Heterocyclic Compounds

The compound also plays a role in studies involving ring transformations in reactions with heterocyclic compounds. These transformations are important in medicinal chemistry and drug design, providing insights into how molecular structures can be manipulated to achieve desired properties (Meeteren & Plas, 2010).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it has been used in the synthesis of potential inhibitors of the FMS tyrosine kinase .

Safety and Hazards

The compound is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound has potential applications in the synthesis of various other compounds, including potential inhibitors of the FMS tyrosine kinase . It may also be used as a building block in medicinal chemistry synthesis .

properties

IUPAC Name

5-chloro-4-methyl-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQHFAHZZQURKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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